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An In-Depth Technical Guide to the Physical Properties of 2-Ethyl-4-fluoro-1-nitrobenzene

Authored by a Senior Application Scientist
Foreword: This technical guide provides a comprehensive overview of the core physical

properties of 2-Ethyl-4-fluoro-1-nitrobenzene, a key intermediate in the synthesis of

pharmaceuticals and agrochemicals.[1] The information herein is curated for researchers,

scientists, and drug development professionals who require a deep understanding of this

compound for its application in complex synthetic pathways. This document moves beyond a

simple data sheet, offering insights into the experimental methodologies used to determine

these properties and the scientific principles that govern them.

Compound Identification and Molecular Structure
2-Ethyl-4-fluoro-1-nitrobenzene is a substituted aromatic compound. Its identity is

unequivocally established by its unique CAS (Chemical Abstracts Service) number and

molecular structure.

IUPAC Name: 2-ethyl-4-fluoro-1-nitrobenzene[2]

CAS Number: 1089279-29-7[2][3]

Molecular Formula: C₈H₈FNO₂[1]

Molecular Weight: 169.15 g/mol [1]
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Synonyms: 2-ethyl-4-fluoronitrobenzene, 1-Nitro-2-Ethyl-4-Fluorobenzene[2][4]

The molecule consists of a benzene ring substituted with an ethyl group, a fluorine atom, and a

nitro group. The relative positions of these substituents are critical to the compound's reactivity

and physical properties.

Core Physical Properties
The physical properties of a compound are dictated by its molecular structure, influencing its

behavior in different environments and its suitability for various chemical reactions.

Table 1: Summary of Physical Properties
Property Value Source

Molecular Weight 169.15 g/mol [1]

Appearance Colorless to light yellow liquid [5]

Boiling Point 220.3 ± 20.0 °C (Predicted) [5]

Density 1.223 ± 0.06 g/cm³ (Predicted) [5]

Storage
Sealed in dry, Room

Temperature
[5]

Physical State and Appearance
At standard ambient temperature and pressure, 2-Ethyl-4-fluoro-1-nitrobenzene is a colorless

to light yellow liquid.[5] The color can be indicative of purity, with highly pure samples tending

towards colorless.

Boiling Point
The boiling point is a critical parameter for purification by distillation. The predicted boiling point

for this compound is approximately 220.3 °C at standard pressure.[5]

The causality for choosing a micro-reflux or capillary method is the conservation of material,

which is often crucial when dealing with valuable, synthesized compounds.
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Sample Preparation: Place approximately 0.5 mL of the liquid sample into a small test tube.

Add a small magnetic stir bar to ensure smooth boiling and prevent "bumping."

Apparatus Setup: Clamp the test tube in a heating block or oil bath placed on a magnetic

stirrer. Insert a thermometer into the test tube, ensuring the thermometer bulb is positioned in

the vapor phase just above the liquid surface, but below the level of the condenser (or the

top of the test tube in a simple setup).

Heating: Begin stirring and gently heat the sample.

Observation: Observe the temperature as the liquid begins to boil and a ring of refluxing

condensate appears on the inner wall of the test tube.

Data Recording: Allow the temperature to stabilize. The constant temperature at which the

liquid and vapor are in equilibrium is the boiling point. This is the temperature at which the

vapor ring remains steady.
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Caption: Workflow for Boiling Point Determination.

Density
Density is a fundamental physical property that can be used as an indicator of purity. The

predicted density for 2-Ethyl-4-fluoro-1-nitrobenzene is approximately 1.223 g/cm³.[5]
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A pycnometer (or specific gravity bottle) is used for this measurement because it allows for a

very precise determination of the volume of the liquid.

Preparation: Clean and thoroughly dry a pycnometer of a known volume (e.g., 10 mL).

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₁).

Mass of Pycnometer with Sample: Fill the pycnometer to its calibrated volume with 2-Ethyl-
4-fluoro-1-nitrobenzene, ensuring there are no air bubbles. Weigh the filled pycnometer

(m₂).

Calculation: The mass of the liquid is (m₂ - m₁). The density (ρ) is calculated by dividing the

mass of the liquid by the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V

Solubility Profile
The solubility of a compound provides insight into its polarity and the types of intermolecular

forces it can form. A systematic solubility analysis is a cornerstone of classical organic

compound identification. While specific quantitative data is not readily available, a qualitative

assessment can be performed.

This protocol is designed to classify the compound based on its acidic, basic, or neutral nature

and its polarity.

Water Solubility: Add ~0.1 g of the compound to 3 mL of deionized water. Shake vigorously. If

it dissolves, the compound is a small, polar molecule. Given its structure, 2-Ethyl-4-fluoro-1-
nitrobenzene is expected to be insoluble in water due to its nonpolar benzene ring and the

lack of hydrogen-bonding donor groups.

5% NaOH Solution: If insoluble in water, test solubility in 5% aqueous NaOH. Nitrobenzenes

are generally neutral and are not expected to dissolve in a weak base.

5% HCl Solution: If insoluble in water and NaOH, test solubility in 5% aqueous HCl. The

absence of a basic functional group (like an amine) means it will be insoluble in dilute acid.

Concentrated Sulfuric Acid: If the compound is insoluble in the above, its solubility in cold,

concentrated H₂SO₄ is tested. The nitro group and the aromatic ring contain lone pairs of
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electrons and pi electrons, respectively, which can be protonated by the strong acid, leading

to dissolution. Therefore, it is expected to be soluble in concentrated H₂SO₄.

Organic Solvents: Test solubility in common organic solvents like diethyl ether, ethanol, and

dichloromethane. Given its structure, it is expected to be soluble in a range of common

organic solvents.
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Caption: Systematic Solubility Testing Flowchart.

Spectroscopic and Analytical Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of

identity for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) - Predicted Spectrum:

Ethyl Group (CH₃): A triplet signal around 1.2-1.4 ppm. The signal is split into a triplet by

the adjacent two protons of the CH₂ group. The integration value would be 3H.

Ethyl Group (CH₂): A quartet signal around 2.7-2.9 ppm. The signal is split into a quartet

by the adjacent three protons of the CH₃ group. The integration value would be 2H.

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic

region (7.0-8.2 ppm). Due to the complex splitting patterns caused by coupling to each

other and to the fluorine atom (H-F coupling), they would likely appear as complex

multiplets.

¹³C NMR (Carbon-13 NMR) - Predicted Spectrum:

Ethyl Group (CH₃): A signal around 13-16 ppm.

Ethyl Group (CH₂): A signal around 20-25 ppm.

Aromatic Carbons: Six distinct signals are expected in the range of 110-160 ppm. The

carbon attached to the fluorine atom will show a large C-F coupling constant. The carbon

attached to the nitro group will be shifted downfield.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Predicted Key Absorption Bands:

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretch (Ethyl group): Peaks just below 3000 cm⁻¹ (around 2850-2975

cm⁻¹).

N-O Stretch (Nitro group): Two strong, characteristic bands at approximately 1520-1560

cm⁻¹ (asymmetric stretch) and 1340-1380 cm⁻¹ (symmetric stretch).

C=C Stretch (Aromatic ring): Peaks in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and formula of

a compound.

Expected Observations:

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound, m/z =

169.

Isotope Peaks: A small M+1 peak due to the natural abundance of ¹³C.

Fragmentation: The molecular ion can fragment in predictable ways. A common

fragmentation for ethylbenzenes is the loss of a methyl group (CH₃•, mass 15) to give a

stable benzylic cation, resulting in a peak at m/z = 154.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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